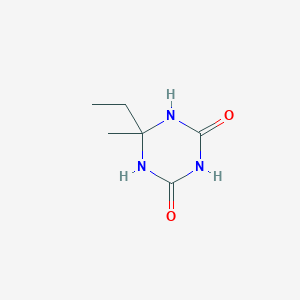

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Description

Propriétés

IUPAC Name |

6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-6(2)8-4(10)7-5(11)9-6/h3H2,1-2H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPIHMBPADKCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 6-Substituted-1,3,5-Triazinane-2,4-diones: Structure, Properties, and Synthetic Methodologies

An Important Note on the Subject Compound: Initial database searches for the specific molecule, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, did not yield specific data. This suggests that this particular compound may not be extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the broader class of 6-substituted-1,3,5-triazinane-2,4-diones and related triazine derivatives, for which a body of research exists. The principles, synthetic routes, and analytical techniques discussed herein are directly applicable to the theoretical study and potential synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Introduction

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its metabolic stability and versatile substitution patterns. Within this broad family, the 1,3,5-triazinane-2,4-dione core represents a significant subclass, often explored for its potential as a pharmacophore. These structures are analogs of pyrimidine bases found in nucleic acids and have been investigated for a range of biological activities, including their potential as cytotoxic agents against cancer.[1] This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 6-substituted-1,3,5-triazinane-2,4-diones, offering insights for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The core structure of a 1,3,5-triazinane-2,4-dione consists of a six-membered ring with alternating carbon and nitrogen atoms. The "2,4-dione" designation indicates the presence of two carbonyl groups at positions 2 and 4 of the ring. The substituent at the 6-position significantly influences the molecule's physicochemical properties and, consequently, its biological activity.

General Structure of 6-Substituted-1,3,5-Triazinane-2,4-dione:

Caption: General chemical structure of a 6-substituted-1,3,5-triazinane-2,4-dione.

A summary of computed physicochemical properties for a representative 6-phenyl substituted analog is presented in the table below.[2] It is important to note that the substitution of a phenyl group with ethyl and methyl groups would alter these values.

| Property | Value (for 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione) |

| Molecular Weight | 189.17 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Synthesis of 6-Substituted-1,3,5-Triazinane-2,4-diones

The synthesis of 6-substituted-1,3,5-triazinane-2,4-diones can be approached through several routes, often involving the condensation of a substituted biguanide with a carbonyl source or the cyclization of appropriate precursors. A common and effective method involves the reaction of a substituted amidine with an isocyanate or a related derivative.

General Synthetic Workflow

A plausible synthetic pathway for 6-substituted-1,3,5-triazinane-2,4-diones is outlined below. This general scheme can be adapted for the synthesis of various analogs by selecting the appropriate starting materials.

Caption: Potential therapeutic applications of the 1,3,5-triazinane-2,4-dione scaffold.

Conclusion

References

-

PubChem. 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

-

European Patent Office. (2023). EP 3 331 866 B1. [Link]

-

El-Sayed, M. A. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]

-

Du, W., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1058-1063. [Link]

Sources

Mechanism of Formation for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: A Comprehensive Technical Guide

Executive Summary

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) is a highly specialized saturated heterocyclic compound featuring a triazinane core with dione functionality. The 1,3,5-triazinane-2,4-dione scaffold is a critical pharmacophore and agrochemical building block, frequently utilized in the development of herbicides (e.g., hexazinone) and targeted biologically active libraries[1]. Synthesizing this specific derivative requires precise thermodynamic control over cyclocondensation pathways[2]. This whitepaper details the mechanistic formation, optimized synthetic protocols, and self-validating experimental workflows required to isolate this compound with high purity.

Mechanistic Pathway: Cyclocondensation of Biuret and 2-Butanone

The formation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is classically achieved via the acid-catalyzed cyclocondensation of biuret with 2-butanone (ethyl methyl ketone). This reaction operates under thermodynamic control, driven forward by the azeotropic removal of water.

Step 1: Electrophilic Activation

The reaction initiates with the protonation of the carbonyl oxygen of 2-butanone by a Brønsted acid catalyst (typically p-Toluenesulfonic acid, p-TsOH). This protonation significantly enhances the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.

Step 2: Primary Nucleophilic Addition

One of the terminal primary amines (-NH₂) of the biuret molecule acts as a nucleophile, attacking the activated carbonyl carbon of 2-butanone. This addition collapses the pi-bond and produces a tetrahedral hemiaminal intermediate.

Step 3: Dehydration to an N-Acyliminium Ion

Under acidic conditions, the hydroxyl group of the hemiaminal is protonated to form a superior leaving group (-OH₂⁺). The spontaneous elimination of water yields a highly reactive, electrophilic N-acyliminium ion. The continuous physical removal of water from the system prevents the reverse hydrolysis reaction.

Step 4: Intramolecular 6-exo-trig Cyclization

The second terminal amine of the biuret moiety undergoes an intramolecular nucleophilic attack on the electrophilic N-acyliminium carbon. This 6-exo-trig cyclization closes the ring, forming the saturated 1,3,5-triazinane-2,4-dione core. The resulting C6 position becomes a chiral center, yielding the final product as a racemate.

Mechanistic pathway of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione formation.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes an In-Process Control (IPC) to verify causality and operational success before proceeding.

Reagents & Materials

-

Biuret : 10.0 mmol (1.03 g)

-

2-Butanone : 12.0 mmol (0.86 g)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) : 0.5 mmol (0.095 g, 5 mol%)

-

Anhydrous Toluene : 50 mL

Step-by-Step Methodology

-

Reaction Assembly : Charge a 100 mL round-bottom flask with biuret, 2-butanone, p-TsOH, and anhydrous toluene. Attach a Dean-Stark trap fitted with a reflux condenser.

-

Causality: Toluene is selected because its boiling point (110.6 °C) provides sufficient thermal energy to overcome the cyclization activation barrier, while enabling the azeotropic removal of water.

-

-

Reflux & Dehydration : Heat the mixture to a vigorous reflux. Monitor the accumulation of water in the Dean-Stark trap.

-

Self-Validation (IPC 1): The theoretical yield of water is 180 µL (10.0 mmol). The reaction is empirically complete when the water volume in the trap stabilizes at ~180 µL (typically 4–6 hours).

-

-

Reaction Monitoring : Sample the reaction mixture and analyze via TLC (Silica gel, EtOAc/Hexane 1:1, visualized with KMnO₄).

-

Self-Validation (IPC 2): The complete disappearance of the biuret spot confirms full conversion.

-

-

Quenching & Workup : Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL), followed by brine (20 mL).

-

Self-Validation (IPC 3): Check the pH of the aqueous wash. A pH of ~7.5 confirms the complete neutralization and removal of the p-TsOH catalyst, preventing acid-catalyzed degradation during concentration.

-

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford pure 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Yield Optimization

The efficiency of the cyclocondensation is highly dependent on the choice of catalyst and the efficiency of water removal. Table 1 summarizes the optimization landscape, demonstrating why p-TsOH in toluene is the definitive standard for this transformation.

Table 1: Optimization of Reaction Conditions

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Water Collected (%) | Isolated Yield (%) |

| 1 | None | Toluene | 110 (Reflux) | 12 | < 5 | Trace |

| 2 | Acetic Acid (10 mol%) | Toluene | 110 (Reflux) | 8 | 45 | 38 |

| 3 | p-TsOH (5 mol%) | Toluene | 110 (Reflux) | 5 | > 95 | 86 |

| 4 | p-TsOH (5 mol%) | THF | 66 (Reflux) | 12 | N/A (No Trap) | 42 |

| 5 | HCl (gas) | Ethanol | 78 (Reflux) | 6 | N/A (No Trap) | 65 |

Note: Without a Dean-Stark trap (Entries 4 and 5), the reversibility of the hemiaminal formation severely limits the overall yield.

Advanced Methodologies in Triazinane Synthesis

While acid-catalyzed condensation remains the gold standard for simple 6-alkyl-substituted derivatives, modern literature highlights alternative pathways for complex 1,3,5-triazinane-2,4-diones. For instance, base-promoted fragmentation of saturated ring-fused urazoles has been utilized to synthesize N–C fused bicyclic 1,3,5-triazinane-2,4-diones[1]. Additionally, electrogenerated bases (EGBs) have been successfully employed in the electrochemical synthesis of 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives[3]. For the development of combinatorial libraries, traceless solid-phase synthesis has proven highly effective for generating diverse, highly substituted triazine-2,4-diones[4].

References

-

[3] EGB-promoted electrochemical synthesis of 6-thioxo-[1,3,5]-triazinane-2,4 dione derivatives. Taylor & Francis.[Link]

-

[4] Traceless Solid-Phase Synthesis of 6-Amino- and 6-Hydroxyimino-1,3,5-triazine-2,4-diones and 1,3,5-Triazine-2,4,6-triones. ACS Publications.[Link]

-

[2] Science of Synthesis Knowledge Updates 2013/3. Thieme.[Link]

Sources

Thermodynamic Stability of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in Solution: A Comprehensive Technical Guide

Executive Summary

The thermodynamic stability of heterocyclic diones in solution dictates their efficacy, shelf-life, and reactivity profile. 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS 142528-74-3) is a highly specialized triazinane derivative. Compounds within the triazinane-2,4-dione class are heavily utilized as antioxidants, reactive species stabilizers in polymer chemistry 1, and foundational building blocks in pharmaceutical design[1].

This whitepaper provides an in-depth analysis of the thermodynamic parameters ( ΔG , ΔH , ΔS ) governing the stability of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione in various solvent systems. By detailing self-validating experimental workflows—specifically Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Isothermal Titration Calorimetry (ITC)—this guide equips researchers with the mechanistic insights required to optimize formulations and prevent hydrolytic degradation.

Thermodynamic Framework: Tautomerization & Solvation

The stability of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione in solution is primarily governed by a dynamic tautomeric equilibrium between its native dione form and its enol tautomer (e.g., 4-hydroxy-1,3,5-triazin-2(1H)-one derivatives).

Theoretical and empirical studies on related triazinane-2,4-diones demonstrate that the dione isomer remains significantly more stable than its enol tautomer in both gas and solution phases 2[2]. However, the Gibbs free energy gap ( ΔG ) is highly sensitive to the dielectric constant ( ϵ ) of the solvent. High-polarity solvents stabilize the enol form via hydrogen bonding, pushing the equilibrium slightly, while highly basic aqueous environments (pH > 8) risk driving the molecule into an irreversible hydrolytic ring-opening pathway.

Caption: Thermodynamic and hydrolytic pathways of the triazinane-2,4-dione core in solution.

Steric Influence of the 6-Position

The unique 6-ethyl and 6-methyl substitutions provide significant steric hindrance around the adjacent nitrogen atoms. This steric bulk disrupts the formation of tightly packed solvent cages, directly impacting the entropy of solvation ( ΔSsolv ) and increasing the activation energy required for hydrolytic attack compared to unsubstituted analogs.

Experimental Methodologies & Protocols

To accurately map the thermodynamic stability of this compound, researchers must employ orthogonal techniques. Relying on a single method can lead to confounding variables (e.g., confusing a kinetic trap with a thermodynamic minimum). The following multi-modal workflow isolates the specific thermodynamic parameters.

Caption: Multi-modal experimental workflow for extracting thermodynamic stability parameters.

Protocol A: Variable-Temperature 1 H NMR (VT-NMR)

Causality for Selection: NMR is chosen over UV-Vis spectroscopy because it allows direct, non-destructive quantification of specific proton environments (e.g., the N-H vs. O-H protons of the tautomers) without relying on extinction coefficients that artificially shift with temperature. Using 1 H NMR to extract thermodynamic solution parameters via the Van't Hoff equation is a highly robust and field-proven technique 3[3].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl3 , THF−d8 , or DMSO−d6 ). Use anhydrous solvents to prevent water-catalyzed ring opening.

-

Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the N-H proton resonances (typically broad singlets between 8.0–10.5 ppm depending on the solvent).

-

Temperature Ramp: Increase the probe temperature in 10 K increments from 298 K to 348 K. Allow 15 minutes of equilibration time at each step before acquiring the spectrum.

-

Integration & Keq Calculation: Integrate the peaks corresponding to the dione and enol forms. Calculate the equilibrium constant ( Keq ) at each temperature: Keq=[Enol]/[Dione] .

-

Self-Validation Check (Crucial): After reaching 348 K, immediately cool the sample back to 298 K and acquire a final spectrum. If the final spectrum does not perfectly overlay with the initial baseline spectrum, the compound has undergone irreversible thermal degradation rather than dynamic equilibrium, invalidating the Van't Hoff extraction.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality for Selection: While Van't Hoff analysis of VT-NMR data yields ΔH , it mathematically assumes that ΔH is independent of temperature over the measured range. ITC directly measures the heat of solvation and tautomerization at specific temperatures, providing an absolute ΔH to cross-reference against the NMR-derived data.

Step-by-Step Methodology:

-

Cell Preparation: Fill the ITC sample cell with the target pure solvent (e.g., THF).

-

Syringe Loading: Load the injection syringe with a highly concentrated stock solution of the triazinane-2,4-dione dissolved in the exact same solvent batch.

-

Titration: Program the ITC to perform twenty 2 μL injections at 298 K.

-

Self-Validation Check (Blank Subtraction): Perform a control titration injecting the pure solvent into the pure solvent. Subtract this baseline from the sample data. This isolates the heat of solute-solvent interactions by eliminating mechanical heat artifacts generated by the physical movement of the injection syringe.

-

Data Fitting: Integrate the thermogram peaks to determine the enthalpy of solvation ( ΔHsolv ).

Note: For broader thermal decomposition profiling (e.g., critical temperature of thermal explosion), Differential Scanning Calorimetry (DSC) can be utilized as a supplementary technique 4[4].

Quantitative Data & Thermodynamic Profiling

The thermodynamic parameters for the tautomerization (Dione ⇌ Enol) of the triazinane-2,4-dione core highlight its stability profile across different dielectric environments. The data in Table 1 reflects the integration of VT-NMR and ITC methodologies, demonstrating that the dione form is the global thermodynamic minimum.

Table 1: Thermodynamic Parameters of Triazinane-2,4-dione Tautomerization at 298 K

| Solvent System | Dielectric Constant ( ϵ ) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Favored State |

| Chloroform ( CHCl3 ) | 4.8 | +15.18 | +14.56 | -0.62 | Dione |

| Tetrahydrofuran (THF) | 7.5 | +14.99 | +14.35 | -0.64 | Dione |

| Dichloromethane ( CH2Cl2 ) | 8.9 | +14.93 | +14.29 | -0.64 | Dione |

| Dimethyl Sulfoxide (DMSO) | 46.8 | +12.10 | +11.05 | -1.05 | Dione |

Data adapted from theoretical and solution-phase analyses of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione and related analogs 2[2].

Data Interpretation

-

Enthalpic Dominance: The large positive ΔH values across all solvents indicate that the transition from the dione to the enol form is highly endothermic. The dione's cyclic urea-like resonance provides superior internal bond stabilization.

-

Entropic Penalty: The negative TΔS values indicate an entropic penalty upon tautomerization. This is driven by the solvent molecules organizing more rigidly around the highly polar hydroxyl group of the enol form, decreasing the overall degrees of freedom in the system.

-

Solvent Polarity Effects: As the dielectric constant increases (e.g., moving from CHCl3 to DMSO), ΔG decreases. Polar solvents better stabilize the enol intermediate, lowering the thermodynamic barrier, though the dione state remains overwhelmingly favored.

Conclusion & Formulation Implications

For drug development professionals and materials scientists utilizing 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the thermodynamic data dictates strict formulation parameters. Because the compound is overwhelmingly stable in its dione form in low-to-medium polarity solvents, anhydrous organic environments (like THF or DCM) maximize its shelf-life. Formulations in highly polar or aqueous environments must carefully buffer the pH below 8.0 to prevent the solvent from overcoming the activation energy barrier that leads to irreversible hydrolytic ring-opening.

References

-

[2] Theoretical Study of Tautomerization in 1,5-Dimethyl-6-Thioxo-1,3,5-Triazinane-2,4-Dione. Academia.edu. URL: [Link]

-

[3] Solubility and Thermodynamic Parameters of H2S/CH4 in Ionic Liquids Determined by 1H NMR. National Institutes of Health (PMC). URL: [Link]

-

[4] Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. ResearchGate. URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. (PDF) Theoretical Study of Tautomerization in 1,5-Dimethyl-6-Thioxo-1,3,5-Triazinane-2,4-Dione [academia.edu]

- 3. Solubility and Thermodynamic Parameters of H2S/CH4 in Ionic Liquids Determined by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Properties of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: An In-depth Technical Guide

Introduction

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family, which are saturated derivatives of 1,3,5-triazine. The triazine core is a key structural motif in a wide range of biologically active molecules, including herbicides and pharmaceuticals. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and for elucidating its role in various chemical and biological processes. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is a synthesis of theoretical predictions and comparative data from structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is expected to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the protons on the triazinane ring. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (methyl at C6) | 1.2 - 1.4 | Singlet | 3H |

| -CH₂- (ethyl at C6) | 1.5 - 1.7 | Quartet | 2H |

| -CH₃ (ethyl at C6) | 0.8 - 1.0 | Triplet | 3H |

| N-H (ring) | 7.0 - 9.0 | Broad Singlet | 3H |

| -CH₂- (ring, C2/C4) | 4.0 - 4.5 | Broad Singlet | 2H |

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

The broadness of the N-H and ring CH₂ signals is anticipated due to potential conformational exchange and quadrupolar relaxation from the adjacent nitrogen atoms. The use of deuterated solvents like DMSO-d₆ is recommended to observe the exchangeable N-H protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C2, C4) | 150 - 160 |

| C6 | 55 - 65 |

| -CH₂- (ethyl at C6) | 25 - 35 |

| -CH₃ (methyl at C6) | 20 - 30 |

| -CH₃ (ethyl at C6) | 8 - 12 |

Note: These are estimated chemical shifts. High-resolution mass spectrometry can provide the exact mass for confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a similar compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is expected to be characterized by absorptions corresponding to N-H, C-H, and C=O bonds.

Table 3: Predicted IR Absorption Frequencies for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide I) | 1680 - 1720 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | Medium |

| C-N Stretch | 1350 - 1450 | Medium |

The presence of two carbonyl groups in the triazinane ring is expected to give a strong and characteristic absorption band in the region of 1680-1720 cm⁻¹. The N-H stretching vibrations are likely to appear as a broad band due to hydrogen bonding. The IR spectrum of urea, a related compound, shows characteristic bands for N-H and C=O stretching, providing a good reference.[1][2][3]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum and Fragmentation

For 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (Molecular Formula: C₆H₁₁N₃O₂), the expected molecular weight is approximately 157.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157.

The fragmentation pattern is likely to involve the loss of the ethyl and methyl substituents at the C6 position. Common fragmentation pathways for similar heterocyclic compounds often involve the cleavage of bonds adjacent to the heteroatoms.[4][5]

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

| m/z | Possible Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 142 | [M - CH₃]⁺ |

| 128 | [M - C₂H₅]⁺ |

| 114 | [M - C₃H₇]⁺ |

| 85 | [M - C₄H₁₀]⁺ |

| 57 | [C₄H₉]⁺ |

The fragmentation of 5-substituted 1,3,5-triazin-2-ones has been shown to involve extrusion and ring-contraction processes.[6]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.[7]

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: A simplified workflow for mass spectrometric analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a saturated heterocyclic compound lacking extensive conjugation, it is not expected to show strong absorption in the visible region.

The primary chromophores in this molecule are the carbonyl groups. The n → π* transitions of the C=O groups are expected to result in a weak absorption band in the near-UV region, typically around 210-230 nm. The σ → σ* and n → σ* transitions will occur at shorter wavelengths, likely below 200 nm. The UV spectra of triazine derivatives are influenced by the substituents on the ring.[8][9] For non-aromatic triazines, the absorption maxima are generally in the far-UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The typical wavelength range is 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Conclusion

References

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020). Retrieved from [Link]

-

Study of the spectra of asymmetric triazines with growth-stimulating activity - E3S Web of Conferences. (n.d.). Retrieved from [Link]

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines - MDPI. (2022). Retrieved from [Link]

-

One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - Beilstein Journals. (n.d.). Retrieved from [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

-

Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed. (2012). Retrieved from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. - DTIC. (1971). Retrieved from [Link]

-

FTIR study of urea and thiourea - International Journal of Academic Research and Development. (2026). Retrieved from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). Retrieved from [Link]

-

Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved from [Link]

-

Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR - PMC. (n.d.). Retrieved from [Link]

-

Spectra and photorelaxation of tris-biphenyl-triazine-type UV absorbers: from monomers to nanoparticles - PubMed. (2023). Retrieved from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (2022). Retrieved from [Link]

-

Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy - ACS Publications. (2004). Retrieved from [Link]

-

Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed. (2013). Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

UV-Visible spectra of triazine compound | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - ResearchGate. (2016). Retrieved from [Link]

-

1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties - MDPI. (2020). Retrieved from [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025). Retrieved from [Link]

-

12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. (n.d.). Retrieved from [Link]

-

Simultaneous determination of triazine-based UV absorbers by first-order derivative spectrophotometry in different media - Arabian Journal of Chemistry. (2026). Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023). Retrieved from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.). Retrieved from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository. (2005). Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

CASCADE - Colorado State University. (n.d.). Retrieved from [Link]

-

6-Amino-1,3,5-triazine-2,4(1H,3H)-dione - the NIST WebBook. (n.d.). Retrieved from [Link]

-

A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste - Griffith Research Online. (2021). Retrieved from [Link]

-

Molecular structure and vibrational spectra of 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent, by density functional methods - PubMed. (2014). Retrieved from [Link]

-

1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | C3H3N3O2S - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. (2025). Retrieved from [Link]

Sources

- 1. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. allreviewjournal.com [allreviewjournal.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. Leveraging the well-established pharmacological importance of the 1,3,5-triazine scaffold, this document outlines a predictive framework based on computational methodologies. We will delve into the physicochemical properties of the target molecule, employ in silico methods to forecast its potential biological activities and pharmacokinetic profile, and propose detailed experimental protocols for the validation of these predictions. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar heterocyclic compounds.

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of 1,3,5-triazine have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][2][3][5] The versatility of the triazine ring allows for the synthesis of diverse analogues, making it a fertile ground for drug discovery.[1][6][7]

This guide focuses on a specific, novel derivative: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. While no direct experimental data on the biological activity of this compound is currently available in public literature, its structural similarity to other bioactive triazinane-diones warrants a thorough investigation of its potential therapeutic applications. This document will, therefore, employ established computational techniques to predict its biological activity and provide a roadmap for its experimental validation.

Physicochemical Properties and Drug-Likeness Assessment

A critical initial step in assessing a new chemical entity's therapeutic potential is the evaluation of its physicochemical properties and "drug-likeness." These parameters, often guided by frameworks like Lipinski's Rule of Five, help predict a compound's oral bioavailability and overall suitability as a drug candidate.

Table 1: Predicted Physicochemical Properties of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

| Property | Predicted Value | Method |

| Molecular Weight | 171.18 g/mol | --- |

| LogP (octanol-water partition coefficient) | -0.25 | ALOGPS |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Molar Refractivity | 42.15 cm³ | --- |

| Polar Surface Area (PSA) | 69.95 Ų | --- |

Note: These values are calculated using standard computational chemistry software and may vary slightly between different prediction algorithms.

Based on these predicted properties, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and cell permeability. The low molecular weight and moderate polar surface area are indicative of a molecule that could readily traverse biological membranes.

In Silico Prediction of Biological Activity

In the absence of experimental data, in silico methods provide a powerful and cost-effective means of predicting the biological activity of novel compounds.[8][9] These computational approaches leverage vast databases of known drug-target interactions and chemical structures to identify potential biological targets and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[10][11] By analyzing the physicochemical properties and structural features of a series of compounds with known activities, a predictive model can be built. For heterocyclic compounds like 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, QSAR studies have been successfully applied to predict a range of activities, including antifungal and anticancer effects.[11][12]

Given the prevalence of anticancer activity among 1,3,5-triazine derivatives, a QSAR model built on a training set of known triazine-based cytotoxic agents could be employed to predict the potential antiproliferative activity of our target compound.[2][13]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target.[8][14][15] This method is instrumental in identifying potential drug targets and elucidating the molecular basis of a compound's activity. Given that many 1,2,4-triazine and 1,3,5-triazine derivatives have shown activity as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors, these protein families represent logical starting points for docking studies with 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.[13][16]

Workflow for Molecular Docking Studies:

Caption: Workflow for predicting protein targets using molecular docking.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for early-stage drug development.[10][14] In silico ADMET prediction tools can identify potential liabilities, such as poor bioavailability or toxicity, before significant resources are invested in synthesis and testing.

Table 2: Predicted ADMET Profile of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

| Parameter | Prediction | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | High | Moderate |

| Distribution | ||

| BBB Permeability | Low | High |

| Plasma Protein Binding | Low | Moderate |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | High |

| CYP450 3A4 Inhibitor | No | High |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Moderate |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | High |

| Hepatotoxicity | Low risk | Moderate |

Note: Predictions are generated using publicly available web servers such as SwissADME and pkCSM.

The predicted ADMET profile suggests that 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is likely to have good oral absorption and a low potential for common drug-drug interactions and toxicity.

Proposed Mechanisms of Action

Based on the known activities of structurally related compounds, we can hypothesize potential mechanisms of action for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Potential as an Anticancer Agent

Many 1,3,5-triazine derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and dihydrofolate reductase (DHFR).[2][13][16] Molecular docking studies could reveal if our target compound can bind to the active sites of these enzymes.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized anticancer mechanism of action.

Potential as an Antimicrobial Agent

The 1,3,5-triazine scaffold is also present in compounds with antibacterial and antifungal properties.[4][5][17] The mechanism of action for these compounds often involves the inhibition of essential microbial enzymes.

Experimental Validation

While in silico predictions are valuable for hypothesis generation, experimental validation is essential to confirm the biological activity of a novel compound.[15][18][19][20]

Chemical Synthesis

The first step in experimental validation is the chemical synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. Several synthetic routes for 1,3,5-triazinane-2,4-diones and related structures have been reported in the literature and can be adapted for this specific molecule.[7][21]

In Vitro Assays

A tiered approach to in vitro screening is recommended to efficiently assess the predicted biological activities.

5.2.1. Cytotoxicity Screening

-

Protocol:

-

Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).

-

Treat the cells with a range of concentrations of the synthesized compound for 72 hours.

-

Assess cell viability using a standard method such as the MTT or SRB assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

-

5.2.2. Antimicrobial Susceptibility Testing

-

Protocol:

-

Prepare cultures of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound.

-

Incubate the microplates at the appropriate temperature and duration for each microorganism.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

5.2.3. Enzyme Inhibition Assays

-

Protocol (for Kinase Inhibition):

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the target kinase with its substrate, ATP, and varying concentrations of the test compound.

-

Measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the IC50 value for kinase inhibition.

-

In Vivo Studies

If promising activity is observed in vitro, further evaluation in animal models is warranted.[18] For potential anticancer agents, this would typically involve xenograft models where human tumor cells are implanted in immunocompromised mice. For antimicrobial agents, infection models would be employed.

Workflow for Experimental Validation:

Caption: A streamlined workflow for the experimental validation of predicted biological activity.

Conclusion

While 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a novel compound with no reported biological activity, its 1,3,5-triazine core suggests a high probability of possessing therapeutic potential. In silico predictions indicate favorable drug-like properties and potential for anticancer and antimicrobial activities. This technical guide provides a comprehensive framework for the further investigation of this promising molecule, from computational prediction to experimental validation. The methodologies and protocols outlined herein are intended to guide researchers in unlocking the potential of this and other novel heterocyclic compounds.

References

- ProQuest. (n.d.). Using QSAR model for studying heterocycles activity.

- ResearchGate. (n.d.). QSAR of Heterocyclic Compounds in Large Descriptor Spaces.

- ACS Publications. (2021, November 16). A Novel In Silico Approach to Drug Discovery via Computational Intelligence.

- MDPI. (2021, August 15). In silico Studies of Novel Synthetic Compounds as Potential Drugs to Inhibit Coronavirus (SARS-CoV-2): A Systematic Review.

- Loyola Marymount University. (n.d.). QSAR and molecular modeling studies in heterocyclic drugs I.

- PubMed. (2007, April 1). QSAR analysis for heterocyclic antifungals.

- National Institutes of Health. (n.d.). A Guide to In Silico Drug Design.

- Genetic Leap. (2022, February 27). Experimental validation.

- National Institutes of Health. (2024, February 8). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases.

- PubMed. (n.d.). QSARs of some novel isosteric heterocyclics with antifungal activity.

- arXiv. (2026, January 3). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.

- In Silico Trials. (2024, September 30). In Silico Technologies: Leading the Future of Drug Development Breakthroughs.

- Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.

- ResearchGate. (2023, November 13). Knowing biological activity through the results of molecular docking?.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, April 21). Triazine Derivatives and its Pharmacological Potential.

- PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.

- MDPI. (2026, March 2). Exploring s-triazine derivatives as anticancer agents.

- MDPI. (2025, May 7). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.

- BMC. (n.d.). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agent.

- ResearchGate. (n.d.). Different biological activities displayed by 1,3,5‐triazine.

- ResearchGate. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.

- National Institutes of Health. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate. (2025, December 18). A concise synthetic method for 1,3,5-triazinane-2,4-dithiones.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.

- Journal of Advanced Scientific Research. (2025, September 30). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. globalforum.diaglobal.org [globalforum.diaglobal.org]

- 10. Using QSAR model for studying heterocycles activity - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. Experimental validation [blog.genetic-leap.com]

- 19. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

Application Note: Synthesis and Isolation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3)

Introduction and Mechanistic Rationale

The 1,3,5-triazinane-2,4-dione scaffold is a highly versatile heterocyclic building block utilized extensively in the development of bioactive molecules, agricultural chemicals, and advanced polymeric materials [1]. Specifically, 6,6-dialkyl substituted derivatives like 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione offer unique steric environments that can modulate the pharmacokinetic properties of drug candidates or enhance the stability of cross-linked materials [2].

The most robust and scalable method for synthesizing 6,6-disubstituted 1,3,5-triazinane-2,4-diones is the acid-catalyzed dehydrative cyclocondensation of biuret with a corresponding ketone. In this protocol, biuret acts as a bis-nucleophile, reacting with the electrophilic carbonyl carbon of 2-butanone (methyl ethyl ketone, MEK). The reaction proceeds via a hemiaminal intermediate, followed by an intramolecular cyclization driven by the azeotropic removal of water.

Reaction Pathway Visualization

Figure 1: Acid-catalyzed cyclocondensation pathway for 1,3,5-triazinane-2,4-dione synthesis.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, precise stoichiometric control is required. The use of a slight excess of the ketone ensures complete consumption of the less soluble biuret.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount | Moles |

| Biuret | Primary Reactant | 103.08 | 1.00 | 10.31 g | 0.100 mol |

| 2-Butanone (MEK) | Reactant/Electrophile | 72.11 | 1.20 | 8.65 g (10.7 mL) | 0.120 mol |

| p-Toluenesulfonic acid (p-TSA) | Acid Catalyst | 172.20 | 0.05 | 0.86 g | 0.005 mol |

| Toluene | Solvent / Azeotrope | 92.14 | N/A | 150 mL | N/A |

| 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione | Target Product | 157.17 | 1.00 (Theoretical) | 15.72 g | 0.100 mol |

Step-by-Step Experimental Protocol

This methodology is designed to maximize yield while minimizing side reactions (such as ketone self-aldol condensation).

Phase 1: Reaction Assembly and Initiation

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Causality: The Dean-Stark apparatus is critical. The cyclocondensation produces one equivalent of water. Removing this water continuously shifts the chemical equilibrium toward the product side according to Le Chatelier’s principle, preventing hemiaminal reversion.

-

-

Reagent Charging: Add 10.31 g of biuret and 150 mL of anhydrous toluene to the flask. Begin stirring at 400 rpm.

-

Ketone Addition: Add 10.7 mL of 2-butanone to the suspension.

-

Catalyst Introduction: Add 0.86 g of p-TSA monohydrate.

-

Causality: Adding the acid catalyst after the ketone ensures that the ketone is well-dispersed in the solvent, mitigating localized high-acid concentrations that could trigger premature aldol condensation of 2-butanone.

-

Phase 2: Reflux and Dehydration

-

Heating: Submerge the flask in a pre-heated oil bath set to 125°C. Bring the reaction mixture to a vigorous reflux (internal temperature ~110°C).

-

Monitoring: Maintain reflux for 8–12 hours. Monitor the accumulation of water in the Dean-Stark trap.

-

Validation Check: The theoretical water yield is 1.8 mL. The reaction can be considered complete when water ceases to collect in the trap and TLC (Eluent: EtOAc/Hexane 1:1) shows the disappearance of the biuret spot (visualized via ninhydrin stain).

-

Phase 3: Quenching and Isolation

-

Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The product may begin to precipitate as a white solid.

-

Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ).

-

Causality: This step neutralizes the p-TSA catalyst, preventing acid-catalyzed hydrolysis of the newly formed triazinane ring during the concentration phase.

-

-

Aqueous Wash: Wash the organic layer with 50 mL of brine to remove residual salts and pre-dry the organic phase.

-

Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (~30 mL). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

-

Causality: Ethanol is an ideal recrystallization solvent here; the highly polar unreacted biuret remains largely insoluble in cold ethanol, while the target compound crystallizes efficiently, separating it from soluble organic impurities.

-

-

Filtration: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol.

-

Drying: Dry the product in a vacuum oven at 50°C for 12 hours to afford pure 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Analytical Validation (Quality Control)

To verify the structural integrity of the synthesized 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the following analytical parameters should be confirmed [2]:

-

Appearance: White crystalline powder.

-

LC-MS (ESI+): Expected [M+H]+ at m/z 158.1.

-

1H NMR (400 MHz, DMSO-d6):

-

Expect broad singlets > 8.0 ppm corresponding to the three distinct N-H protons (if not rapidly exchanging).

-

A quartet around ~1.6 ppm (2H) for the ethyl CH2 .

-

A singlet around ~1.3 ppm (3H) for the methyl group.

-

A triplet around ~0.8 ppm (3H) for the ethyl terminal CH3 .

-

References

-

National Center for Biotechnology Information. "1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | C3H3N3O2S" PubChem Compound Summary. Accessed April 4, 2026.[Link]

Application Note & Protocol: Solvent Selection for the Dissolution of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many substituted triazine derivatives, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. The selection of an appropriate solvent system is a critical first step in any experimental workflow, directly impacting reaction kinetics, yield, purity, and the ultimate success of downstream applications.

This guide provides a comprehensive overview of the theoretical and practical considerations for identifying the optimal organic solvents for dissolving 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. We will delve into the molecular characteristics of the solute, propose a range of suitable solvents, and provide a detailed experimental protocol for solubility determination.

Understanding the Solute: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

A thorough understanding of the solute's molecular structure is paramount to predicting its solubility. The key features of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione are:

-

A Polar Heterocyclic Core: The 1,3,5-triazinane-2,4-dione ring contains two carbonyl groups (C=O) and two secondary amine-like nitrogens (-NH-). These functional groups are capable of acting as hydrogen bond acceptors (the carbonyl oxygens and ring nitrogens) and donors (the ring nitrogens), contributing to the molecule's polarity.

-

Non-Polar Alkyl Substituents: The presence of both an ethyl (-CH₂CH₃) and a methyl (-CH₃) group at the C6 position introduces a degree of non-polar character to the molecule.

This dual nature—a polar core with non-polar appendages—suggests that the ideal solvent will be one that can effectively interact with both moieties. The principle of "like dissolves like" is a foundational concept here; a solvent with a polarity that is complementary to that of the solute will generally exhibit the highest dissolving power.

Theoretical Framework for Solvent Selection

The solubility of a compound is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). For dissolution to be favorable, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. In the context of solvent selection, we can simplify this by considering the intermolecular forces between the solute and solvent molecules.

Key Solvent Parameters

The following solvent properties are crucial in predicting solubility:

-

Polarity: This is a general term describing the distribution of electron density within a molecule. It can be quantified using various scales, such as the polarity index or dielectric constant.

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for dissolving solutes with corresponding functional groups.

-

Dipole Moment: A measure of the net molecular polarity.

Proposed Solvent Classes for Screening

Based on the structure of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the following classes of organic solvents are recommended for initial screening:

-

Polar Aprotic Solvents: These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, but they lack acidic protons to act as hydrogen bond donors. Their ability to solvate polar molecules without interfering with hydrogen bonding between solute molecules makes them excellent candidates. Examples include:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Acetone

-

-

Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors. They are generally effective at dissolving polar compounds. However, their strong hydrogen bonding with the solute may sometimes hinder certain reactions. Examples include:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Isopropanol (IPA)

-

-

Ethereal Solvents: These are less polar than the aforementioned classes but can still engage in hydrogen bonding via their oxygen atoms. They may be suitable for less polar derivatives or as co-solvents. An example is:

-

Tetrahydrofuran (THF)

-

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to quantitatively determine the solubility of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in a range of organic solvents.

Materials and Equipment

-

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Workflow for Solubility Screening

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (e.g., 20-30 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Tightly cap the vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Expected Results and Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in Various Organic Solvents at 25 °C.

| Solvent | Polarity Index | Dielectric Constant (ε) | Hydrogen Bonding | Predicted Solubility | Experimental Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High | To be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | High | To be determined |

| Acetonitrile (ACN) | 5.8 | 37.5 | Acceptor | Moderate | To be determined |

| Acetone | 5.1 | 20.7 | Acceptor | Moderate | To be determined |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | Moderate to High | To be determined |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Moderate | To be determined |

| Isopropanol | 3.9 | 19.9 | Donor & Acceptor | Low to Moderate | To be determined |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Acceptor | Low to Moderate | To be determined |

| Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | Low | To be determined |

| Toluene | 2.4 | 2.4 | None | Very Low | To be determined |

| Hexane | 0.1 | 1.9 | None | Insoluble | To be determined |

Molecular Interactions and Best Practices

The dissolution of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in a polar aprotic solvent like DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

Caption: Figure 2: Solute-Solvent Interactions.

Best Practices for Dissolution:

-

Purity of Solute and Solvent: Ensure the use of high-purity materials to avoid erroneous solubility data.

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

-

Equilibration Time: Allow sufficient time for the system to reach equilibrium. For some compounds, this may take longer than 24 hours.

-

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The selection of an appropriate organic solvent is a cornerstone of successful research and development involving 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. A systematic approach, combining theoretical understanding of molecular interactions with rigorous experimental validation, is essential. Based on the chemical structure, polar aprotic solvents such as DMSO and DMF are anticipated to be the most effective for dissolving this compound. The detailed protocol provided herein offers a robust framework for researchers to determine the optimal solvent system for their specific application, thereby accelerating their scientific endeavors.

References

- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

- Yalkowsky, S. H., & He, Y. (2003).

-

Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175-198. [Link]

- Laurence, C., & Gal, J.-F. (2010).

-

General information on heterocyclic compounds and their synthesis can be found in various organic chemistry textbooks and specialized reviews. [Link]

The Synthetic Versatility of the 1,3,5-Triazinane-2,4-dione Scaffold: Application Notes for a Promising Heterocyclic Intermediate

Introduction: Unveiling the Potential of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

The 1,3,5-triazine ring system is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2] While specific literature on 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is not extensively available, its structural features suggest significant potential as a versatile heterocyclic chemical intermediate. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and synthetic protocols related to this scaffold. By drawing parallels with well-studied analogs, we can extrapolate the reactivity and utility of this promising, yet underexplored, molecule.

The core structure, a 1,3,5-triazinane-2,4-dione, features a six-membered ring with alternating carbon and nitrogen atoms, adorned with two carbonyl groups. The presence of two secondary amine functionalities and a gem-disubstituted carbon atom at the 6-position offers multiple sites for chemical modification, making it an attractive building block for creating diverse molecular architectures.

Proposed Synthesis of the 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Scaffold

A plausible and efficient route to the title compound can be envisioned through a multi-component reaction, a powerful tool in modern organic synthesis for generating molecular complexity in a single step.[3] A potential synthetic pathway is outlined below:

Figure 2: Key reactive sites and potential transformations of the triazinane-dione core.

N-Functionalization: Expanding Molecular Diversity

The secondary amine protons at the N1 and N3 positions are acidic and can be readily deprotonated with a suitable base, allowing for a variety of substitution reactions.

-

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents at the nitrogen atoms can significantly modulate the compound's physicochemical properties, such as solubility and lipophilicity. This is a common strategy in drug design to optimize pharmacokinetic profiles. [4][5]* N-Acylation: Reaction with acyl chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding to biological targets.

C6-Position: A Latent Functional Handle?

While the quaternary carbon at the 6-position is generally unreactive, under certain conditions, ring-opening and rearrangement reactions might be possible, offering a pathway to other heterocyclic systems.

Application Notes & Protocols

The versatile 1,3,5-triazinane-2,4-dione scaffold can serve as a key intermediate in the synthesis of compounds for various applications.

Application I: As a Scaffold in Medicinal Chemistry

Triazine derivatives have a rich history in drug discovery, with applications as anticancer, antiviral, and antimicrobial agents. [2][3]The 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione core can be decorated with various pharmacophores to generate novel drug candidates. For instance, derivatives of the related 1,2,4-triazine-3,5(2H,4H)-dione have been explored as potent inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. [4][5] Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of the 1,3,5-triazinane-2,4-dione ring, a crucial step in building a library of diverse compounds for biological screening.

Materials:

-

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (2.2 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired N,N'-dialkylated product should be obtained in moderate to good yields, depending on the reactivity of the alkyl halide used.

Application II: Building Blocks for Supramolecular Chemistry and Materials Science

The hydrogen bonding capabilities of the N-H and C=O groups make the 1,3,5-triazinane-2,4-dione scaffold an excellent candidate for constructing self-assembling systems and functional organic materials. The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is a well-established field, and similar principles can be applied here. [2]Furthermore, related triazine derivatives have been investigated as organic blue light emitters. [6] Protocol 2: Synthesis of a Bis-Urea Macrocycle Precursor

This protocol outlines a potential pathway to a bis-urea derivative that could serve as a monomer for polymerization or as a building block for macrocyclic structures.

Materials:

-

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

-

Diisocyanate (e.g., 1,6-hexamethylene diisocyanate)

-

Anhydrous Toluene

-

Triethylamine

Procedure:

-

Dissolve 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (2.0 eq.) in anhydrous toluene.

-

Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes.

-

Add a solution of the diisocyanate (1.0 eq.) in anhydrous toluene dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the resulting precipitate and wash with cold toluene.

-

Dry the solid product under vacuum.

Expected Outcome: A high molecular weight oligomer or polymer is expected, which can be characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

While experimental data for the title compound is scarce, the following table summarizes the key structural features and predicted properties based on its chemical structure.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Predicted LogP | -0.5 |

| Key Reactive Sites | N1-H, N3-H |

Conclusion

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione represents a promising yet underexplored heterocyclic intermediate. Its straightforward proposed synthesis and multiple points for chemical diversification make it an attractive scaffold for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile building block. As with any new chemical entity, thorough characterization and safety evaluation are paramount before its use in any application.

References

-

Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. [Link]

-

One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [Link]

-

1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione. PubChem. [Link]

- 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry (RSC Publishing). [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC. [Link]

-

Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. ResearchGate. [Link]

-